molecular formula C19H23N5OS B12247859 4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12247859
M. Wt: 369.5 g/mol
InChI Key: IGSGOZYTELHZDP-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of cyclopropyl, methyl, benzothiazolyl, piperidinyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and piperidine intermediates, followed by their coupling with the triazole moiety under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1,2,4-triazole
  • 4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1,2,3-triazole

Uniqueness

The uniqueness of 4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C19H23N5OS/c1-12-4-3-5-15-16(12)20-18(26-15)23-10-8-13(9-11-23)17-21-22(2)19(25)24(17)14-6-7-14/h3-5,13-14H,6-11H2,1-2H3

InChI Key

IGSGOZYTELHZDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C

Origin of Product

United States

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